8-Bromo-4-(methylthio)-7-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine
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Overview
Description
8-Bromo-4-(methylthio)-7-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine is a heterocyclic compound that belongs to the class of triazines
Preparation Methods
The synthesis of 8-Bromo-4-(methylthio)-7-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine involves several steps. One common method includes the nucleophilic substitution of phenylhydrazine with a disubstituted amidine in the presence of a base such as sodium methoxide in methanol. The reaction is typically carried out under reflux conditions for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
8-Bromo-4-(methylthio)-7-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted triazines and pyrazoles.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in cancer treatment due to its ability to inhibit cell proliferation.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 8-Bromo-4-(methylthio)-7-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 8-Bromo-4-(methylthio)-7-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine include other triazine derivatives such as:
4,6-Diamino-1,3,5-triazine-2-carbohydrazides: Known for their antifungal and anticancer activities.
7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines: Studied for their structural properties and potential biological applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazine derivatives.
Properties
CAS No. |
690275-79-7 |
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Molecular Formula |
C12H10BrN5S |
Molecular Weight |
336.21 g/mol |
IUPAC Name |
8-bromo-4-methylsulfanyl-7-phenylpyrazolo[1,5-a][1,3,5]triazin-2-amine |
InChI |
InChI=1S/C12H10BrN5S/c1-19-12-16-11(14)15-10-8(13)9(17-18(10)12)7-5-3-2-4-6-7/h2-6H,1H3,(H2,14,15) |
InChI Key |
WAQUZZAKXOSLED-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC2=C(C(=NN21)C3=CC=CC=C3)Br)N |
Origin of Product |
United States |
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